molecular formula C28H25BrN4O4S B11221954 3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11221954
M. Wt: 593.5 g/mol
InChI Key: LRNKSFHDZGHSBD-UHFFFAOYSA-N
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Description

3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a piperazine ring, and a quinazolinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, the compound has shown promise in preliminary studies as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further investigation in cancer research .

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its unique structure may allow it to interact with biological pathways in ways that other compounds cannot, making it a potential candidate for drug development .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable addition to the toolkit of materials scientists .

Mechanism of Action

The mechanism of action of 3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes involved in oxidative stress, while the piperazine ring can modulate neurotransmitter receptors. The quinazolinone core may inhibit specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H25BrN4O4S

Molecular Weight

593.5 g/mol

IUPAC Name

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C28H25BrN4O4S/c29-21-6-7-23-22(14-21)27(35)33(28(38)30-23)16-18-1-4-20(5-2-18)26(34)32-11-9-31(10-12-32)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2,(H,30,38)

InChI Key

LRNKSFHDZGHSBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C(=O)C6=C(C=CC(=C6)Br)NC5=S

Origin of Product

United States

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